

Spectroscopic Profile of 2-Bromo-4,6-dichloroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-4,6-dichloroaniline**

Cat. No.: **B1334061**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Bromo-4,6-dichloroaniline**. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR) data, experimental Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The following tables summarize the available spectral data for **2-Bromo-4,6-dichloroaniline**. It is important to note that the ^1H and ^{13}C NMR data are predicted values generated using advanced computational algorithms, as experimental data is not readily available in the public domain.

Table 1: Predicted ^1H NMR Spectral Data for **2-Bromo-4,6-dichloroaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	s	1H	Ar-H
~7.3	s	1H	Ar-H
~4.5	br s	2H	-NH ₂
Disclaimer: Data is predicted and should be confirmed by experimental analysis.			

Table 2: Predicted ¹³C NMR Spectral Data for **2-Bromo-4,6-dichloroaniline**

Chemical Shift (δ) ppm	Assignment
~142	C-NH ₂
~132	C-Cl
~130	C-H
~128	C-Cl
~125	C-H
~110	C-Br
Disclaimer: Data is predicted and should be confirmed by experimental analysis.	

Table 3: Experimental Infrared (IR) Spectral Data for **2-Bromo-4,6-dichloroaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Medium	N-H stretch (amine)
1620-1580	Strong	C=C aromatic ring stretch
1300-1250	Medium	C-N stretch
850-750	Strong	C-Cl stretch
700-600	Strong	C-Br stretch

Table 4: Experimental Mass Spectrometry (MS) Data for **2-Bromo-4,6-dichloroaniline**

m/z	Relative Intensity (%)	Assignment
241	100	[M] ⁺ (with ⁷⁹ Br, ³⁵ Cl ₂)
243	95	[M+2] ⁺ (isotopic peaks)
245	30	[M+4] ⁺ (isotopic peaks)
162	~40	[M-Br] ⁺
127	~20	[M-Br-Cl] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of solid organic compounds.

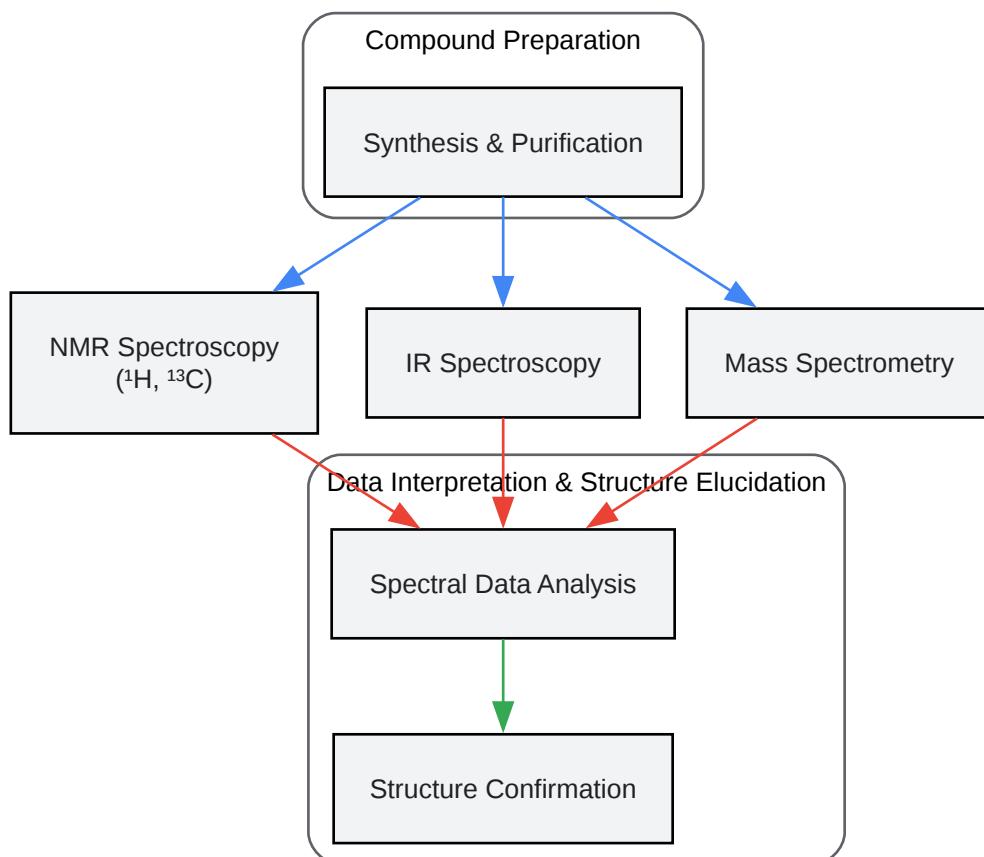
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Bromo-4,6-dichloroaniline** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).

- Data Acquisition: The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
 - ^1H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 220 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid **2-Bromo-4,6-dichloroaniline** is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.
- Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups and bond vibrations within the molecule.


Mass Spectrometry (MS)

- Sample Introduction and Ionization: For a solid sample like **2-Bromo-4,6-dichloroaniline**, direct insertion or a heated probe can be used for introduction into the mass spectrometer. Electron Ionization (EI) is a common technique for such small molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information. The characteristic isotopic patterns of bromine and chlorine are particularly useful for confirming the presence and number of these halogen atoms.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-4,6-dichloroaniline**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic identification of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4,6-dichloroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1334061#spectral-data-for-2-bromo-4-6-dichloroaniline-nmr-ir-ms\]](https://www.benchchem.com/product/b1334061#spectral-data-for-2-bromo-4-6-dichloroaniline-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com